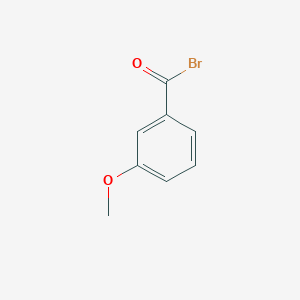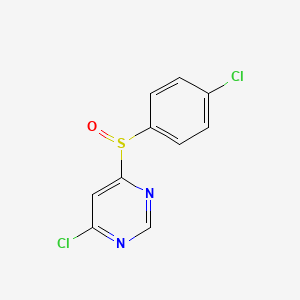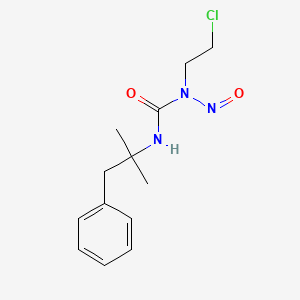
1-(2-Chloroethyl)-3-(alpha,alpha-dimethylphenethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea typically involves the reaction of a chloroethylamine with a nitrosating agent under controlled conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine and 1,1-dimethyl-2-phenylethylamine.
Reaction: The amines are reacted with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosourea compound.
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea.
Industrial Production Methods
Industrial production of nitrosoureas often involves similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product, as nitrosoureas can be sensitive to heat and light.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea can undergo several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular processes.
Hydrolysis: In aqueous environments, the compound can hydrolyze to form various by-products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Can occur in the presence of water or aqueous buffers.
Oxidation/Reduction: May require specific oxidizing or reducing agents.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: Various by-products, including amines and alcohols.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA-alkylating properties.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The primary mechanism of action of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This ultimately results in cell death, making it effective against rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with different pharmacokinetics.
Semustine (MeCCNU): A methylated derivative of carmustine.
Uniqueness
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer different pharmacological properties compared to other nitrosoureas. Its unique substituents may affect its stability, reactivity, and interactions with biological targets.
Propiedades
Número CAS |
33021-93-1 |
|---|---|
Fórmula molecular |
C13H18ClN3O2 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,10-11-6-4-3-5-7-11)15-12(18)17(16-19)9-8-14/h3-7H,8-10H2,1-2H3,(H,15,18) |
Clave InChI |
HNFHQWTYUXBRNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




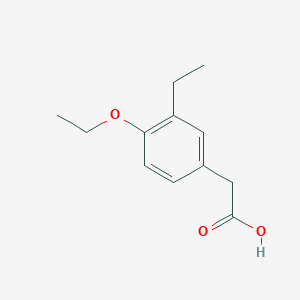
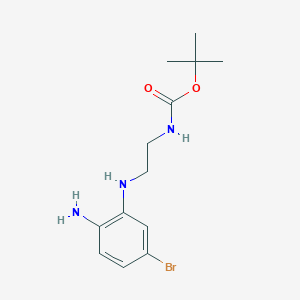
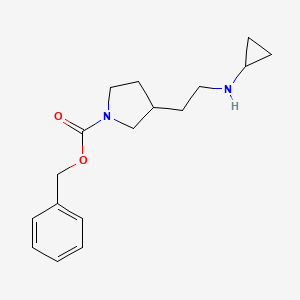

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
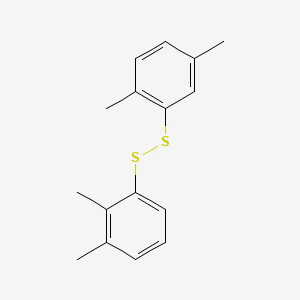
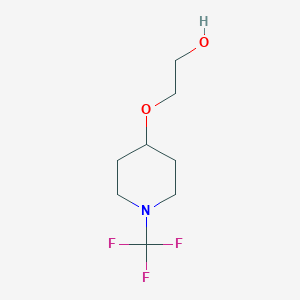
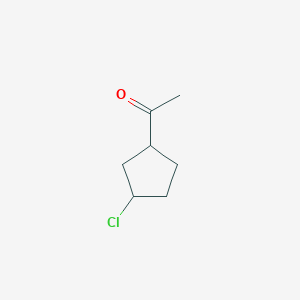

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
